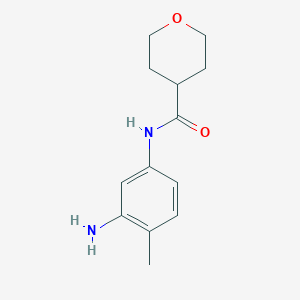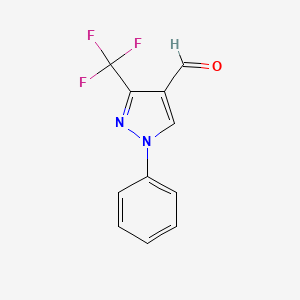
1-Phényl-3-(trifluorométhyl)-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7F3N2O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its isomers has been reported in the literature . The 1,3-isomers were obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis . The 1,5-isomer was obtained by direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with phenylhydrazine .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be analyzed using spectral data such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . The InChI key for this compound is ZHCWJNLQJDKCMO-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are mainly related to its synthesis. As mentioned earlier, the compound can be synthesized from 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones or phenylhydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde include a molecular weight of 228.17 , a melting point of 116-118°C . The compound is a white solid .Applications De Recherche Scientifique
Applications Antifongiques
Ce composé a été étudié pour son potentiel en tant qu'agent antifongique. Des dérivés du 1-Phényl-3-(trifluorométhyl)-1H-pyrazole ont montré des activités antifongiques modérées contre les champignons phytopathogènes tels que Gibberella zeae, Fusarium oxysporum et Cytospora mandshurica . Ces résultats suggèrent qu'il pourrait être utilisé dans le développement de nouveaux fongicides avec des mécanismes d'action spécifiques, contribuant potentiellement à la bio-ingénierie agricole et à la protection des plantes.
Synthèse Organique
Le groupe trifluorométhyle dans ce composé en fait un élément de construction précieux en synthèse organique. Il peut subir diverses réactions chimiques, notamment des réactions de substitution et de couplage, pour donner une gamme de pyrazoles fonctionnalisés . Ces dérivés peuvent être ensuite utilisés dans la synthèse de molécules plus complexes pour les produits pharmaceutiques et la science des matériaux.
Recherche en Énergie Chimique
Les caractéristiques structurelles de ce composé le rendent intéressant pour la recherche en matière de stockage et de transfert d'énergie chimique. Son rôle potentiel dans la génération d'adénosine triphosphate (ATP) et son interaction avec les fonctions mitochondriales pourraient être précieux pour comprendre et développer de nouveaux composés liés à l'énergie .
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds have been shown to exhibit antifungal activities . They are believed to interact with the mitochondria of eukaryotic cells , which are often described as “cellular power plants” due to their role in generating most of the cell’s supply of adenosine triphosphate (ATP), a source of chemical energy .
Mode of Action
It is suggested that related compounds can bind to the ubiquinone-binding site (q-site) of the mitochondrial complex ii . This binding interrupts electron transport in the mitochondrial respiratory chain, preventing the fungi from producing vital energy to form ATP .
Biochemical Pathways
The interruption of electron transport in the mitochondrial respiratory chain is a significant disruption of a critical biochemical pathway. This disruption prevents the normal production of ATP, which is essential for many cellular processes. The downstream effects of this disruption would likely include a decrease in cellular energy levels and potentially cell death, particularly in organisms that are highly sensitive to disruptions in ATP production .
Result of Action
The primary result of the action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and related compounds is the inhibition of ATP production in sensitive organisms. This inhibition can lead to a decrease in cellular energy levels and potentially cell death . This makes these compounds potentially useful as antifungal agents .
Propriétés
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUGDTFAUNHHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697105 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-86-7 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the synthesis of pyrazolo[3,4-b]pyridines?
A: 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridines when reacted with β-enaminoketones in the presence of Iron(III)chloride []. This method offers several advantages:
Q2: Can 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde be used to synthesize other heterocycles besides pyrazolopyridines?
A: Yes, research indicates that 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be used to synthesize other heterocyclic compounds. For instance, while not directly covered in the provided abstracts, the presence of the aldehyde functionality allows for its conversion to an oxime. These oximes can then undergo silver triflate-catalyzed cyclization to produce 1H-pyrazolo[4,3-c]pyridine 5-oxides []. This highlights the versatility of this compound as a building block for synthesizing various nitrogen-containing heterocycles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



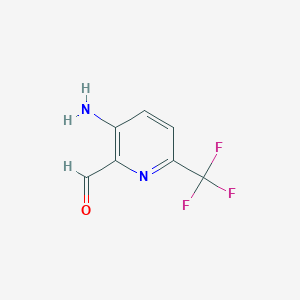



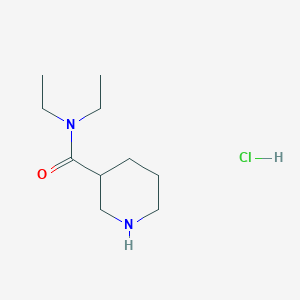


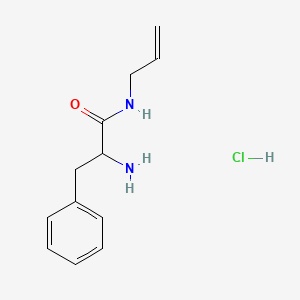

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

